3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Anticancer Activity
Benzoxazepine derivatives have been synthesized and characterized, showing significant anticancer properties, particularly in breast cancer cells. Specifically, certain compounds like 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine displayed potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells, with selective potency for MCF-7 cells. Further investigations revealed that these compounds induced cell cycle arrest in the G2/M phase and exhibited limited toxicity against noncancerous breast cells (MCF-10A) (Odame et al., 2021).
Antioxidant Activity and Lipid Peroxidation Inhibition
1,5-Benzoxazepine derivatives were synthesized through a one-pot microwave-assisted process. These compounds were evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. Specifically, certain derivatives were identified as potent inhibitors of lipoxygenase and lipid peroxidation, indicating their potential in therapeutic applications related to oxidative stress (Neochoritis et al., 2010).
Anticonvulsant Agents
Benzoxazepine derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds in this series were screened in vivo, and some were found to be potent, with their structures confirmed by various spectroscopic methods. Their effectiveness was compared to reference drugs, showcasing the potential of benzoxazepine derivatives in treating convulsive disorders (Bajaj et al., 2004).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards.
Future Directions
This involves the potential applications and research directions for the compound.
properties
IUPAC Name |
3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-14-9-6-4-3-5-8(9)12-10(11)13/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHHBHFRLQYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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